![molecular formula C22H21N5O2 B11231650 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11231650.png)
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials such as aniline derivatives and cyclohexanone.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, typically involving azide and alkyne precursors.
Coupling with Phenoxyacetic Acid: The final step involves coupling the carbazole-triazole intermediate with phenoxyacetic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.
Industry: It may find applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The triazole and carbazole moieties may play key roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds such as 9-ethylcarbazole and 3,6-dibromo-9H-carbazole share the carbazole core structure.
Triazole Derivatives: Compounds like 1,2,4-triazole and 4-phenyl-1,2,4-triazole share the triazole ring structure.
Phenoxyacetic Acid Derivatives: Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid share the phenoxyacetic acid moiety.
Uniqueness
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to the combination of the carbazole, triazole, and phenoxyacetic acid moieties in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H21N5O2/c28-21(12-29-20-11-4-3-10-19(20)27-13-23-24-14-27)25-18-9-5-7-16-15-6-1-2-8-17(15)26-22(16)18/h1-4,6,8,10-11,13-14,18,26H,5,7,9,12H2,(H,25,28) |
InChI Key |
KKKXOEGSBMKLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)COC4=CC=CC=C4N5C=NN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B11231576.png)
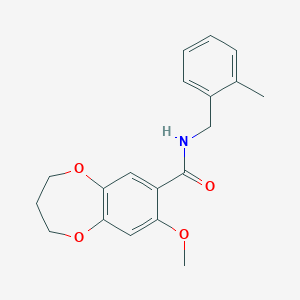
![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11231585.png)
![6,7-dimethyl-N-(4-phenoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231587.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11231598.png)
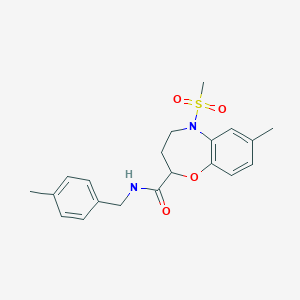
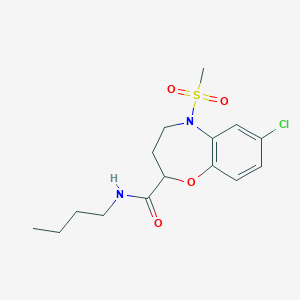
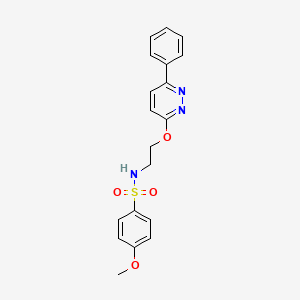
![N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B11231622.png)
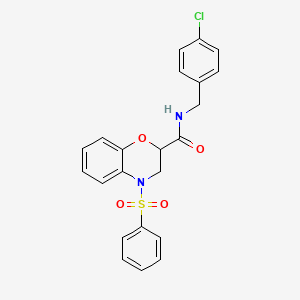
![Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11231635.png)
![4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11231642.png)

